molecular formula C9H9NO3 B119843 Hippuric acid CAS No. 495-69-2

Hippuric acid

Cat. No. B119843
CAS RN: 495-69-2
M. Wt: 179.17 g/mol
InChI Key: QIAFMBKCNZACKA-UHFFFAOYSA-N
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Description

Hippuric Acid, also known as N-benzoylglycine, is an amino acid derivative found in the urine of herbivorous animals . It is a white crystalline nitrogenous acid formed in the liver as a detoxification product of benzoic acid . It is found as a normal component in urine as a metabolite of aromatic compounds from food .


Synthesis Analysis

Synthetic hippuric acid is produced similarly to the biochemical reaction: Glycine is acylated with benzoyl chloride in the presence of base, followed by acidification to form the acid . This reaction is known as the Schotten-Baumann reaction . In Quick’s hippuric acid test, the benzoic acid administered as sodium benzoate brings two mechanisms into action in the liver: (1) the production of aminoacetic acid and (2) the conjugation of aminoacetic acid with benzoic acid to form hippuric acid .


Molecular Structure Analysis

Hippuric Acid has a molecular formula of C9H9NO3 . The geometry of the molecule was fully optimized at B3LYP/6-311G(d,p) level of theory . There are four conformers, C1, C2, C3, and C4 for this molecule .


Chemical Reactions Analysis

Hippuric acid is produced by the conjugation of benzoic acid and glycine . Hydrolysis in strong base restores it to glycine and benzoic acid .


Physical And Chemical Properties Analysis

Hippuric Acid has a molecular weight of 179.17 g/mol . More detailed physical and chemical properties can be found in specific databases or resources .

Scientific Research Applications

  • Impact on Glycemic Control and Insulin Secretion

    • Hippuric acid levels increase following consumption of anthocyanin-rich bilberries. This rise correlates with improved fasting glucose levels and insulin secretion, suggesting a potential role in managing type 2 diabetes risk (de Mello et al., 2017).
  • Biomarker for Aging and Age-related Diseases

    • Hippuric acid, resulting from the metabolism of dietary polyphenols, may serve as a biomarker for human aging and age-related conditions like cognitive impairments and sarcopenia (De Simone et al., 2021).
  • Role in Antioxidant Metabolism

    • Hippuric acid is involved in the synthesis of tryptophan and nicotinamide in the gastrointestinal tract, contributing to DNA repair enhancement and NF‐kB inhibition (Pero et al., 2009).
  • Mitigation Potential for Environmental Emissions

    • Studies have explored the potential of hippuric acid in mitigating nitrous oxide emissions from urine patches, although field studies show mixed results (Clough et al., 2009).
  • Indicator of Diet and Gut Microbiota Health

    • Hippuric acid levels in plasma and urine are used in nutritional research to estimate fruit and vegetable intake and as a biomarker for conditions like frailty and cognitive impairment (Ticinesi et al., 2023).
  • Role in Human Health and Microflora Metabolism

    • Hippuric acid, derived from dietary protein degradation and environmental exposures, is excreted daily in urine and is involved in the metabolism of quinic acid, essential for amino acid biosynthesis (Pero, 2010).
  • Application in Biomarker Analysis

    • Hippuric acid is studied as a biomarker in urinary analysis, especially following fruit consumption, and can indicate dietary phenol absorption and metabolism (Toromanović et al., 2008).
  • Electrochemical Detection Techniques

    • Development of electrochemical immunoassays for detecting urinary hippuric acid, a biological indicator in toluene-exposed humans, has been explored (Choi and Kim, 2011).
  • Association with Kidney Stone Formation

    • Hippuric acid is researched as a biomarker for fruits and vegetables intake in kidney stone formers, potentially influencing lithogenic risk management (Guerra et al., 2014).
  • Involvement in Crystal Growth Studies

Safety And Hazards

Hippuric Acid should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Do not ingest. Do not breathe dust . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-benzamidoacetic acid
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InChI

InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)
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InChI Key

QIAFMBKCNZACKA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9NO3
Record name hippuric acid
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Related CAS

532-93-4 (mono-ammonium salt), 532-94-5 (mono-hydrochloride salt), 583-10-8 (mono-potassium salt)
Record name Hippuric acid
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DSSTOX Substance ID

DTXSID9046073
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Molecular Weight

179.17 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
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Solubility

3.75 mg/mL
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Vapor Pressure

0.00000076 [mmHg]
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Product Name

Hippuric Acid

CAS RN

495-69-2
Record name Hippuric acid
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Melting Point

187 - 191 °C
Record name Hippuric acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

LiOH.H2O (73 mg, 1.74 mmol) was added to a solution of benzoylamino-acetic acid ethyl ester (90 mg, 0.43 mmol) in a mixture of MeOH (5 mL), THF (2 mL) and H2O (2 mL). The resulting mixture was stirred for 3 hrs at room temperature. The MeOH and THF were evaporated and the resulting residue was diluted with water (2 mL), acidified with citric acid and extracted with EtOAc. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford benzoylamino-acetic acid in 77% yield. LC-MS purity: 92%
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73 mg
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90 mg
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Synthesis routes and methods IV

Procedure details

D253K HCPB (4 μg/ml for Hipp-Asp and 0.5 μg/ml for Hipp-Glu) was added to these substrates (500 μl reaction volume) to start the reaction. Samples were incubated for 5 h at 37° C. Reactions were terminated by the addition of 500 μl methanol/distilled water (80/20) containing 0.2% TFA. The amount of hippuric acid produced was quantified by HPLC as described in Example 20.
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Synthesis routes and methods V

Procedure details

To 150 ml of N,N-dimethylformamide, were added 24 g of benzamide, 14 g of potassium hydroxide and 40 g of sodium bromoacetate. They were reacted at 60° C. for 4 hours with stirring. After the reaction, the reaction solution was treated in the same manner as in Example 65. The resulting distillation residue was recrystallized from distilled water, thereby obtaining 34 g of hippuric acid having a melting point of 187° C.(yield: 69%).
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24 g
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14 g
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40 g
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150 mL
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Yield
69%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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